Theophylline, 8,8'-tetramethylenebis(2-thio-
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Overview
Description
Theophylline, 8,8’-tetramethylenebis(2-thio-) is a chemical compound with the molecular formula C18H22N8O2S2 and a molecular weight of 446.60 g/mol . This compound is a derivative of theophylline, a well-known methylxanthine drug used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
The synthesis of Theophylline, 8,8’-tetramethylenebis(2-thio-) involves several steps. One common method includes the reaction of theophylline with a suitable thiol reagent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and may involve catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
Theophylline, 8,8’-tetramethylenebis(2-thio-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Theophylline, 8,8’-tetramethylenebis(2-thio-) has several scientific research applications. In chemistry, it is used as a model compound for studying the effects of thiol groups on theophylline derivatives. In biology and medicine, it is investigated for its potential therapeutic effects, particularly in respiratory diseases . Additionally, this compound has industrial applications in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of Theophylline, 8,8’-tetramethylenebis(2-thio-) is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in smooth muscle cells, resulting in bronchodilation . Additionally, it blocks adenosine receptors, preventing bronchoconstriction mediated by adenosine . The molecular targets and pathways involved include the phosphodiesterase enzymes and adenosine receptors in the respiratory system .
Comparison with Similar Compounds
Theophylline, 8,8’-tetramethylenebis(2-thio-) is similar to other methylxanthine derivatives such as theobromine and caffeine . its unique thiol groups confer distinct chemical properties and potential therapeutic effects. Compared to theophylline, this compound may exhibit different pharmacokinetics and pharmacodynamics due to the presence of the thiol groups . Similar compounds include theophylline, theobromine, and caffeine, all of which share a common methylxanthine structure but differ in their specific functional groups and biological activities .
Properties
CAS No. |
6466-30-4 |
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Molecular Formula |
C18H22N8O2S2 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
8-[4-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)butyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C18H22N8O2S2/c1-23-13-11(15(27)25(3)17(23)29)19-9(21-13)7-5-6-8-10-20-12-14(22-10)24(2)18(30)26(4)16(12)28/h5-8H2,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
NSONFMCGPFMALE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCCCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Origin of Product |
United States |
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